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  • Product: 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride
  • CAS: 1185304-80-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Elucidation of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride

Introduction In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry. Piperidine and its derivatives are prevalent scaffolds in a multitude of pharmaceuticals, recognized for their diverse pharmacological activities.[1][2] The addition of a carboxymethyl group and the presence of a methyl substituent on the piperidine ring introduce structural nuances that demand a multi-faceted analytical approach for unambiguous confirmation.

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making informed experimental choices. We will delve into the "why" behind each technique, ensuring a thorough understanding of how each piece of data contributes to the final, validated structure.

Strategic Approach to Structural Elucidation

The structural elucidation of a small organic molecule like 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride necessitates a synergistic application of various spectroscopic and analytical techniques. Our strategy is to build the structural picture piece by piece, starting from the foundational molecular formula and culminating in the three-dimensional arrangement of atoms in the crystal lattice.

Caption: A logical workflow for the structural elucidation of a small molecule.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of the target compound. For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact.[3]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride in 1 mL of a suitable solvent such as methanol or acetonitrile.[3] Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL. The use of volatile solvents is crucial for efficient electrospray.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) equipped with an ESI source.

  • Ionization Mode: Set the instrument to positive ion mode. The basic nitrogen of the piperidine ring will readily accept a proton, leading to the formation of the protonated molecule, [M+H]⁺.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[4]

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Data Interpretation: Predicted Mass Spectrum

The parent compound, 2-(2-Methylpiperidin-1-yl)acetic acid, has a molecular formula of C₈H₁₅NO₂ and a monoisotopic mass of 157.1103 g/mol . In positive mode ESI-MS, we expect to observe the protonated molecule [M+H]⁺.

Predicted Ion Formula Calculated m/z
[M+H]⁺C₈H₁₆NO₂⁺158.1176

The high-resolution mass measurement allows for the confirmation of the elemental composition, providing a high degree of confidence in the molecular formula.

Further fragmentation of the parent ion using tandem mass spectrometry (MS/MS) can provide valuable structural information. The fragmentation of piperidine derivatives is often characterized by α-cleavage and ring fission.[5]

Predicted Fragmentation Pathways:

  • Loss of CO₂: A common fragmentation for carboxylic acids, leading to a fragment at m/z 114.1226.

  • α-Cleavage: Cleavage of the bond between the piperidine ring and the acetic acid moiety can lead to the formation of a stable iminium ion.

Part 2: Infrared Spectroscopy - Identifying the Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] For 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride, we expect to see characteristic absorptions for the carboxylic acid, the tertiary amine (as a hydrochloride salt), and the alkyl groups. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[6]

Experimental Protocol: Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Data Interpretation: Predicted FTIR Spectrum
Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H3300-2500 (broad)O-H stretch
Carboxylic Acid C=O1760-1690 (strong)C=O stretch
Amine Salt N-H⁺2700-2250 (broad)N-H⁺ stretch
C-H (Alkyl)2950-2850C-H stretch
C-O1320-1210C-O stretch

The broad O-H stretch of the carboxylic acid is a highly characteristic feature.[7] The presence of the amine hydrochloride salt will also contribute to the broad absorption in the high-frequency region.

Part 3: Nuclear Magnetic Resonance Spectroscopy - Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube. D₂O is a good choice as the acidic proton of the carboxylic acid and the proton on the nitrogen will exchange with deuterium and will not be observed, simplifying the spectrum.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Interpretation: Predicted NMR Spectra (in D₂O)

Based on the structure and data from similar piperidine derivatives, we can predict the approximate chemical shifts and multiplicities.[10]

Predicted ¹H NMR Data:

Proton(s) Predicted δ (ppm) Multiplicity Integration
CH₃~1.2Doublet3H
Piperidine CH₂1.5-2.0Multiplets6H
Piperidine CH (at C2)~3.0Multiplet1H
Piperidine CH₂ (at C6)~2.8, ~3.2Multiplets2H
N-CH₂-COOH~3.5Singlet2H

Predicted ¹³C NMR Data:

Carbon(s) Predicted δ (ppm)
CH₃~18
Piperidine C3, C4, C522-35
Piperidine C6~55
N-CH₂-COOH~60
Piperidine C2~65
COOH~175

The 2D NMR experiments are crucial for unambiguous assignment.

Caption: Key predicted HMBC correlations for structural confirmation.

Part 4: Single Crystal X-Ray Diffraction - The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction (SCXRD) provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This is the gold standard for structural elucidation.

Experimental Protocol: Single Crystal X-Ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, methanol/diethyl ether) is a common method.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Data Interpretation: Expected Crystallographic Data

The crystal structure would confirm the connectivity of all atoms, the chair conformation of the piperidine ring, and the relative stereochemistry of the methyl group at the C2 position. It would also reveal details of the intermolecular interactions, such as hydrogen bonding between the carboxylic acid, the protonated amine, and the chloride anion.

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry of the unit cell.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & AnglesPrecise measurements of all bond lengths and angles.
Torsion AnglesDefines the conformation of the piperidine ring.
Hydrogen BondingDetails of intermolecular hydrogen bonds involving the chloride ion.

Conclusion: A Self-Validating System

The structural elucidation of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride is a process of building a coherent and self-validating picture of the molecule. Each technique provides a unique and essential piece of the puzzle. Mass spectrometry establishes the molecular formula, FTIR identifies the key functional groups, NMR spectroscopy maps out the intricate network of atomic connections, and single-crystal X-ray diffraction provides the definitive three-dimensional structure. The consistency of the data across all these methods provides the highest level of confidence in the final structural assignment, a critical requirement in the rigorous field of drug development.

References

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
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  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
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  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
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  • Kanu, A. B., & Gvin, A. (2010). Synthesis, characterization and antimicrobial activity of piperidine derivatives. African Journal of Pure and Applied Chemistry, 4(8), 165-170.
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  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons.
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  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. Retrieved from [Link]

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Sources

Exploratory

Spectroscopic Data of 2-(2-Methylpiperidin-1-yl)acetic Acid Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-(2-Methylpiperidin-1-yl)acetic acid hyd...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical considerations for acquiring and interpreting these spectra.

Introduction

2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in many pharmaceuticals, and understanding the precise structure and purity of such compounds is paramount. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the expected spectroscopic signature of this molecule, providing a foundational understanding for its characterization.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the first step in interpreting its spectra. 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride possesses a tertiary amine within a six-membered ring, a methyl substituent at the 2-position of the piperidine ring, and a carboxylic acid group attached to the nitrogen atom. The hydrochloride salt form means the carboxylic acid is protonated, and there is a chloride counter-ion.

Caption: 2D representation of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. Due to the chirality at the C2 position, the protons on the piperidine ring may exhibit complex splitting patterns. The protonation of the carboxylic acid and the potential for protonation of the tertiary amine (depending on the solvent and pH) will influence the chemical shifts.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is a good choice for amine hydrochlorides as it can exchange with the acidic protons.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm)[1]. However, in modern spectrometers, the solvent signal can be used for calibration.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans are usually adequate to obtain a good signal-to-noise ratio.

    • Temperature: Room temperature (298 K).

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with residual water in the solvent[2].
Piperidine Ring Protons1.5 - 4.0Complex MultipletsThe protons on the piperidine ring will be in a complex environment due to restricted rotation and diastereotopicity. Protons adjacent to the nitrogen will be deshielded.
Methylene (-CH₂-) of Acetic Acid3.0 - 4.0Singlet or AB quartetThese protons are adjacent to the electron-withdrawing carboxylic acid and the nitrogen atom, leading to a downfield shift. Depending on the conformational rigidity, they could appear as a singlet or a more complex AB quartet.
Methyl (-CH₃)1.0 - 1.5DoubletThe methyl group at the C2 position will be split by the adjacent proton on the piperidine ring.
¹³C NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: A 100 MHz or higher field spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: Several hundred to several thousand scans may be necessary to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (-COOH)170 - 180The carbonyl carbon of a carboxylic acid is highly deshielded.
Piperidine C255 - 65This carbon is adjacent to the nitrogen and substituted with a methyl group.
Piperidine C650 - 60This carbon is adjacent to the nitrogen.
Methylene (-CH₂-) of Acetic Acid50 - 60This carbon is deshielded by both the nitrogen and the carbonyl group.
Piperidine C3, C4, C520 - 40These are typical alkane-like carbons within the ring.
Methyl (-CH₃)15 - 25The methyl carbon is in a typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[3][4][5][6]

  • Sample Preparation:

    • Grind 1-2 mg of the 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • The mixture should be ground to a fine, homogenous powder to minimize scattering of the IR beam.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet or of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
O-H Stretch (Carboxylic Acid)2500-3300Broad, StrongThe O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.
C-H Stretch (Aliphatic)2850-3000Medium-StrongThese absorptions arise from the C-H bonds of the piperidine ring and the acetic acid methylene group.
N-H⁺ Stretch2400-2800Broad, MediumIf the tertiary amine is protonated, a broad absorption band is expected in this region.
C=O Stretch (Carboxylic Acid)1700-1730StrongThe carbonyl stretch of a carboxylic acid is a strong and sharp peak. Its position can be influenced by hydrogen bonding.
C-N Stretch1000-1250MediumThe stretching vibration of the C-N bond in the piperidine ring.

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Press -> Background; Press -> Sample; Subtract -> Interpret; }

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride, and it is often coupled with tandem mass spectrometry (MS/MS) for structural elucidation.

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

  • Liquid Chromatography (LC):

    • Use a reversed-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrometry Data

  • Molecular Weight: The molecular formula of the free base is C₈H₁₅NO₂. The molecular weight is 157.21 g/mol . The hydrochloride salt has a molecular weight of 193.67 g/mol .

  • ESI-MS (Positive Mode): In positive ion mode, the protonated molecule [M+H]⁺ is expected to be observed at an m/z of 158.12 (for the free base).

  • MS/MS Fragmentation: The fragmentation of the [M+H]⁺ ion will likely involve characteristic losses from the piperidine ring and the acetic acid side chain.

Predicted Fragmentation Pathways

MS_Fragmentation Parent [M+H]⁺ m/z = 158.12 Frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 140.11 Parent->Frag1 Frag2 Loss of COOH [M+H - COOH]⁺ m/z = 113.11 Parent->Frag2 Frag3 Piperidine Ring Opening Parent->Frag3

Caption: Predicted major fragmentation pathways for protonated 2-(2-Methylpiperidin-1-yl)acetic acid.

Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atom and ring opening. The loss of water from the carboxylic acid group is also a possibility.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound. The provided protocols offer a starting point for experimental work, and the predicted spectral data serve as a valuable reference for interpretation. As with any analytical endeavor, a careful and systematic approach, grounded in a solid understanding of the underlying principles, is key to obtaining high-quality, reliable data.

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  • Systematic Reviews in Pharmacy. Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. [Link]

  • PubMed. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. [Link]

  • PubChem. Piperidine, hydrochloride (1:1). [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Gacyclidine, a Neuroprotective Piperidine Derivative, in Neuroscience Research

A Guide for Researchers, Scientists, and Drug Development Professionals Editorial Note: Initial literature searches for "2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride" did not yield specific data regarding its appl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial literature searches for "2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride" did not yield specific data regarding its application in neuroscience research. The chemical structure for this compound is provided below for clarity.

  • 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride:

    • SMILES: C[C@H]1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3.Cl[1]

    • InChIKey: AJPKYPDCAXFLDK-KUARMEPBSA-N[1]

However, a closely related and extensively studied piperidine derivative, Gacyclidine (GK-11) , presents a wealth of information relevant to neuroprotective research. Gacyclidine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with significant therapeutic potential in various neurological conditions.[2][3] This guide will, therefore, focus on the application of Gacyclidine in neuroscience research, providing in-depth technical insights and protocols.

  • Gacyclidine (1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine):

    • Molecular Formula: C16H25NS[4]

    • Molar Mass: 263.44 g·mol−1[4]

This comprehensive guide is designed to provide researchers with the necessary information to effectively utilize Gacyclidine in their studies, from understanding its mechanism of action to implementing robust experimental protocols.

Introduction to Gacyclidine: A Neuroprotective Agent

Gacyclidine is a phencyclidine derivative that has demonstrated significant neuroprotective properties in a variety of preclinical models of neuronal injury.[2] It functions as a non-competitive antagonist of the NMDA receptor, a key player in glutamatergic neurotransmission and excitotoxicity.[3] Overactivation of NMDA receptors is implicated in the pathophysiology of numerous neurological disorders, including traumatic brain injury (TBI), spinal cord injury (SCI), and neurodegenerative diseases.[5][6]

What distinguishes Gacyclidine from other NMDA receptor antagonists, such as MK-801, is its comparatively lower in vivo neurotoxicity.[2] This favorable safety profile makes Gacyclidine a promising candidate for clinical development. Research has shown that Gacyclidine can prevent glutamate-induced neuronal death in primary cortical cultures and reduce lesion size and improve functional outcomes in animal models of TBI and SCI.[2][5][6]

Mechanism of Action: Targeting the NMDA Receptor

Gacyclidine exerts its neuroprotective effects by binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor.[2] The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca2+ into the neuron.[7] Under conditions of excessive glutamate release, as occurs during neuronal injury, the sustained influx of Ca2+ triggers a cascade of neurotoxic events, leading to cell death.[8]

By binding to the PCP site, Gacyclidine acts as an open-channel blocker, physically obstructing the flow of ions through the channel even when glutamate and its co-agonist are bound to the receptor.[9] This non-competitive antagonism effectively dampens the excitotoxic cascade, thereby preserving neuronal integrity.[3] Interestingly, Gacyclidine has also been shown to interact with "non-NMDA" binding sites, which may contribute to its reduced neurotoxicity compared to other NMDA receptor antagonists.[2][9]

Gacyclidine Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate Release->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Channel->Excitotoxicity Ca²⁺ Influx Gacyclidine Gacyclidine Gacyclidine->Ca_Channel Blocks

Gacyclidine blocks the NMDA receptor's ion channel.

Quantitative Data: Binding Affinities

The affinity of Gacyclidine and its enantiomers for the NMDA receptor has been characterized in radioligand binding assays. The (-)-enantiomer, in particular, exhibits high affinity, comparable to that of MK-801. A lower Ki value indicates a higher binding affinity.[10]

CompoundTargetKi (nM)Reference
(-)-GK11 NMDA Receptor2.5[2][3]
(+)-GK11 NMDA Receptor~25[2][3]
MK-801 NMDA Receptor~2.5[2][3]

Experimental Protocols

In Vitro Neuroprotection Assay: Primary Cortical Neurons

This protocol details a method for assessing the neuroprotective effects of Gacyclidine against glutamate-induced excitotoxicity in primary cortical neuron cultures.

Rationale: This assay provides a controlled environment to determine the direct neuroprotective efficacy of Gacyclidine and to establish a dose-response relationship.

Protocol Steps:

  • Primary Cortical Neuron Culture:

    • Isolate cortical neurons from embryonic day 18 (E18) rat pups.

    • Plate dissociated neurons on poly-D-lysine-coated 24-well plates at a density of 2 x 10^5 cells/well.

    • Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days in vitro (DIV) before experimentation.

  • Induction of Excitotoxicity:

    • On the day of the experiment, gently wash the neuronal cultures with pre-warmed, serum-free medium.

    • Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 15-30 minutes. Include a vehicle control group that is not exposed to glutamate.

  • Gacyclidine Treatment:

    • Prepare a stock solution of Gacyclidine hydrochloride in sterile water or DMSO.

    • Pre-treat a subset of cultures with varying concentrations of Gacyclidine (e.g., 0.1, 1, 5 µM) for 30 minutes prior to glutamate exposure.[3]

    • Ensure a vehicle control group for the Gacyclidine treatment is included.

  • Assessment of Neuronal Viability:

    • After the glutamate exposure, wash the cells and replace the medium with fresh culture medium.

    • 24 hours post-insult, assess neuronal viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

    • Alternatively, immunocytochemistry for neuronal markers (e.g., NeuN) and a nuclear stain (e.g., DAPI) can be used to visualize and quantify neuronal survival.

In Vitro Neuroprotection Workflow A Culture Primary Cortical Neurons B Pre-treat with Gacyclidine A->B C Induce Excitotoxicity (Glutamate) B->C D Assess Neuronal Viability (MTT, LDH, or ICC) C->D

Workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection Assay: Rat Model of Spinal Cord Injury

This protocol outlines an approach to evaluate the neuroprotective and functional benefits of Gacyclidine in a rat model of traumatic spinal cord injury.

Rationale: This in vivo model allows for the assessment of Gacyclidine's therapeutic potential in a more complex biological system, taking into account factors such as pharmacokinetics and systemic effects.

Protocol Steps:

  • Spinal Cord Injury Model:

    • Anesthetize adult female Sprague-Dawley rats.

    • Perform a laminectomy at the T10 vertebral level to expose the spinal cord.

    • Induce a contusion injury using a standardized impactor device (e.g., the NYU impactor). This creates a reproducible level of injury.

  • Gacyclidine Administration:

    • Prepare Gacyclidine hydrochloride for intravenous (i.v.) or intraperitoneal (i.p.) injection.

    • Administer Gacyclidine at a predetermined dose (e.g., 1 mg/kg) at a specific time point post-injury (e.g., 10-30 minutes).[6] A saline-treated control group is essential.

    • The timing of administration is critical for assessing the therapeutic window of the compound.[6]

  • Behavioral Assessment:

    • Evaluate motor function recovery over a period of several weeks using a standardized locomotor rating scale, such as the Basso, Beattie, Bresnahan (BBB) scale.

    • Conduct additional behavioral tests to assess sensory function and coordination.

  • Histological Analysis:

    • At the end of the study period, perfuse the animals with saline followed by 4% paraformaldehyde.

    • Dissect the spinal cord and process the tissue for histological analysis.

    • Stain spinal cord sections with markers for neurons (e.g., NeuN), astrocytes (e.g., GFAP), and myelin (e.g., Luxol Fast Blue) to assess lesion volume, white matter sparing, and neuronal survival.

In Vivo Neuroprotection Workflow A Induce Spinal Cord Injury in Rats B Administer Gacyclidine (i.v. or i.p.) A->B C Monitor Behavioral Recovery (BBB Scale) B->C D Perform Histological Analysis of Spinal Cord C->D

Workflow for in vivo neuroprotection assay.

Conclusion

Gacyclidine represents a promising neuroprotective agent with a well-defined mechanism of action and a favorable safety profile. The protocols outlined in this guide provide a solid foundation for researchers to investigate the therapeutic potential of Gacyclidine in various models of neurological disease. By carefully designing and executing these experiments, the scientific community can further elucidate the role of NMDA receptor modulation in neuroprotection and advance the development of novel therapies for debilitating neurological conditions.

References

  • Privat, A., et al. (2001). Gacyclidine: A New Neuroprotective Agent Acting at the N‐Methyl‐D‐Aspartate Receptor. Annals of the New York Academy of Sciences, 939(1), 446-461. [Link]

  • Stein, D. G., et al. (2000). Effects of the novel NMDA receptor antagonist gacyclidine on recovery from medial frontal cortex contusion injury in rats. Journal of Neurotrauma, 17(1), 1-12. [Link]

  • Hirbec, H., et al. (2001). Interaction of gacyclidine enantiomers with 'non-NMDA' binding sites in the rat central nervous system. Neuroscience Letters, 300(2), 113-116. [Link]

  • Lombardi, G., et al. (2002). The novel non-competitive N-methyl-D-aspartate antagonist gacyclidine blocks the glutamate-induced release of hydroxyl radicals in the striatum under conditions in which dizocilpine does not. A microdialysis study in rats. Neuroscience Letters, 324(2), 125-128. [Link]

  • Chem-Impex. (n.d.). 1-Methylpiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Gacyclidine. Retrieved from [Link]

  • Fouad, K., et al. (2001). Neuroprotective effects of gacyclidine after experimental photochemical spinal cord lesion in adult rats: dose-window and time-window effects. Experimental Neurology, 169(2), 437-445. [Link]

  • PubChem. (n.d.). Gacyclidine hydrochloride. Retrieved from [Link]

  • Hirbec, H., Privat, A., & Vignon, J. (2000). Binding properties of [3H]gacyclidine in the rat central nervous system. European Journal of Pharmacology, 388(3), 235-239. [Link]

  • Lepeintre, J. F., et al. (2004). Neuroprotective effect of gacyclidine. A multicenter double-blind pilot trial in patients with acute traumatic brain injury. Neurochirurgie, 50(2-3), 83-95. [Link]

  • Lepeintre, J. F., et al. (2004). NEUROPROTECTIVE EFFECT OF GACYCLIDINE A multicenter double-blind pilot trial in patients with acute traumatic brain injury. Neurochirurgie, 50(2-3), 83-95. [Link]

  • Privat, A., et al. (2001). Gacyclidine: a new neuroprotective agent acting at the N-methyl-D-aspartate receptor. Annals of the New York Academy of Sciences, 939, 446-461. [Link]

  • Tadie, M., et al. (2003). Gacyclidine for Neuroprotection in Acute SCI. Spinal Cord, 41(8), 440-444. [Link]

  • Tadié, M., et al. (2003). Early care and treatment with a neuroprotective drug, gacyclidine, in patients with acute spinal cord injury. Spinal Cord, 41(8), 440-4. [Link]

  • Musculoskeletal Key. (2016). Neuroprotective Trials in Spinal Cord Injury. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(1-methylpiperidin-2-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Meller, C. H., Izbizky, G., & Otaño, L. (2015). Update on the use of magnesium sulphate for fetal neuroprotection in preterm birth. Archivos argentinos de pediatria, 113(4), 345–351. [Link]

  • Taylor & Francis. (n.d.). Gacyclidine – Knowledge and References. Retrieved from [Link]

  • Skoll, A., et al. (2019). MAGnesium sulphate for fetal neuroprotection to prevent Cerebral Palsy (MAG-CP). UBC Library Open Collections. [Link]

  • JoVE. (2022). Cervical Spinal Cord Injury Model to Study NPC and SAPs | Protocol Preview [Video]. YouTube. [Link]

  • Right Decisions. (n.d.). Guideline for the use of Antenatal Magnesium Sulphate for Neuroprotection of the Preterm Infant. Retrieved from [Link]

  • Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]

  • FIGO. (2019). FIGO good practice recommendations on magnesium sulfate administration for preterm fetal neuroprotection. International Journal of Gynecology & Obstetrics, 146(1), 26-28. [Link]

  • Rojas-Calderón, E., et al. (2021). Evaluation of Traumatic Spinal Cord Injury in a Rat Model Using 99mTc-GA-5 as a Potential In Vivo Tracer. Molecules, 26(11), 3185. [Link]

  • ClinicalTrials.gov. (2009). Effectiveness of Amantadine Hydrochloride for Treatment of Severe Traumatic Brain Injury (TBI). Retrieved from [Link]

  • ChemSynthesis. (n.d.). (2,2-dichloro-1-methylcyclopropyl)acetic acid. Retrieved from [Link]

  • Corponi, F., Fabbri, C., & Serretti, A. (2021). Clinical perspective on antipsychotic receptor binding affinities. Brazilian Journal of Psychiatry, 43(6), 677–678. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride

Welcome to the technical support center for the synthesis of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this synthesis.

Introduction

The synthesis of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride is a multi-step process that, while conceptually straightforward, presents several potential pitfalls that can impact yield and purity. The core of the synthesis involves the N-alkylation of 2-methylpiperidine with a haloacetic acid ester, followed by hydrolysis of the resulting ester and subsequent conversion to the hydrochloride salt. This guide will address specific issues that may arise during each of these stages.

Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered during the synthesis.

Low Yield in the N-Alkylation Step

Q1: I am observing a low yield of the intermediate ester, ethyl 2-(2-methylpiperidin-1-yl)acetate. What are the likely causes and how can I improve the yield?

A1: Low yields in the N-alkylation of 2-methylpiperidine with ethyl bromoacetate are often attributable to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to:

    • Insufficient reaction time or temperature: While many N-alkylations proceed at room temperature, the steric hindrance from the 2-methyl group on the piperidine ring may slow down the reaction.[1]

    • Inadequate base: The reaction generates hydrobromic acid as a byproduct, which protonates the starting amine, rendering it non-nucleophilic. A non-nucleophilic base is crucial to neutralize this acid.[2]

  • Side Reactions: The most common side reaction is the formation of a quaternary ammonium salt, where the product ester is further alkylated.

Optimization Strategies:

  • Reaction Conditions:

    • Temperature: Consider gentle heating of the reaction mixture to 50-60 °C to overcome the activation energy barrier. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Base Selection: Employ at least one equivalent of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (Hünig's base).[2][3]

    • Solvent Choice: Use a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to ensure good solubility of the reactants.

  • Minimizing Side Reactions:

    • Stoichiometry: Use a slight excess of 2-methylpiperidine relative to ethyl bromoacetate (e.g., 1.1 to 1 equivalents) to favor mono-alkylation.

    • Slow Addition: Add the ethyl bromoacetate dropwise to the reaction mixture to maintain a low instantaneous concentration, which helps to suppress the formation of the quaternary ammonium salt.[2]

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature50-60 °COvercomes steric hindrance from the 2-methyl group.
Base None or weak base1.1 eq. K₂CO₃ or DIPEANeutralizes HBr byproduct, preventing amine protonation.
Solvent Dichloromethane (DCM)Acetonitrile (ACN) or DMFBetter solubility for reactants and salts.
Reagent Addition All at onceSlow, dropwise addition of ethyl bromoacetateMinimizes dialkylation.
Difficulties in Product Purification

Q2: I am struggling to isolate the 2-(2-Methylpiperidin-1-yl)acetic acid after the hydrolysis step. It appears to be soluble in both aqueous and organic layers during extraction.

A2: This is a common issue arising from the zwitterionic nature of the amino acid product. At its isoelectric point, the molecule has both a positive charge on the protonated piperidine nitrogen and a negative charge on the carboxylate group, leading to high polarity and water solubility, but also some solubility in polar organic solvents.

Purification Strategies:

  • pH Adjustment for Extraction:

    • After hydrolysis (assuming basic conditions), the product exists as the sodium salt. Acidify the aqueous solution with a strong acid like HCl to a pH of approximately 3-4. This will protonate the carboxylate group, making the molecule less polar and more soluble in organic solvents.

    • Extract the product into a suitable organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Conversely, to remove non-acidic impurities, you can wash the organic layer containing your product with a basic aqueous solution (e.g., saturated sodium bicarbonate). The amino acid will partition into the aqueous layer as its sodium salt, while neutral organic impurities remain in the organic phase. You can then re-acidify the aqueous layer and extract the product.

  • Ion-Exchange Chromatography: For highly challenging purifications, ion-exchange chromatography is a powerful technique.[4][5]

    • Use a strongly acidic cation-exchange resin. At a low pH, the amino acid will be protonated and will bind to the resin.

    • Impurities can be washed away, and the desired product can then be eluted by changing the pH or increasing the ionic strength of the eluent.

Final Product Is an Oil or Gummy Solid

Q3: After adding hydrochloric acid to form the salt, my final product is not a crystalline solid. How can I induce crystallization?

A3: The formation of an oil or a gummy solid instead of a crystalline hydrochloride salt can be due to the presence of impurities or residual solvent.

Crystallization Techniques:

  • Solvent System:

    • Ensure all water has been removed from the free base before adding the HCl solution. Water can inhibit crystallization.

    • Dissolve the oily product in a minimal amount of a polar solvent like isopropanol or ethanol.

    • Slowly add a less polar co-solvent, such as diethyl ether or hexane, until the solution becomes slightly turbid.

    • Allow the solution to stand, preferably at a reduced temperature (e.g., 4 °C), to promote slow crystallization.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.

Frequently Asked Questions (FAQs)

Q: What is the general synthetic route for 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride?

A: The most common synthetic pathway involves three main steps:

  • N-Alkylation: Reaction of 2-methylpiperidine with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form ethyl 2-(2-methylpiperidin-1-yl)acetate.

  • Ester Hydrolysis: Hydrolysis of the ester intermediate to the corresponding carboxylic acid using either acidic or basic conditions.

  • Salt Formation: Treatment of the free amino acid with hydrochloric acid to yield the final hydrochloride salt.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation 2-Methylpiperidine 2-Methylpiperidine Intermediate_Ester Ethyl 2-(2-Methylpiperidin-1-yl)acetate 2-Methylpiperidine->Intermediate_Ester + Ethyl Bromoacetate (Base, Solvent) Ethyl Bromoacetate Ethyl Bromoacetate Free_Amino_Acid 2-(2-Methylpiperidin-1-yl)acetic acid Intermediate_Ester->Free_Amino_Acid H₂O / H⁺ or OH⁻ Final_Product 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride Free_Amino_Acid->Final_Product + HCl

Caption: General synthetic workflow.

Q: Which hydrolysis method, acidic or basic, is preferable?

A: Both methods are effective, but basic hydrolysis is often preferred for a couple of reasons.[6] The reaction is generally irreversible, which can lead to higher yields. Additionally, the product of basic hydrolysis is the carboxylate salt, which can be easily separated from any unreacted, neutral ester starting material by an aqueous extraction. Acidic hydrolysis is a reversible reaction, so a large excess of water is needed to drive the equilibrium towards the products.[6]

Q: How can I monitor the progress of my reactions?

A: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the N-alkylation and hydrolysis steps.

  • For N-alkylation: Spot the reaction mixture alongside the 2-methylpiperidine and ethyl bromoacetate starting materials. The disappearance of the limiting reagent and the appearance of a new, less polar spot (the ester product) indicates the reaction is progressing.

  • For Hydrolysis: The carboxylic acid product is significantly more polar than the ester starting material. On a silica gel TLC plate, the product will have a much lower Rf value (it will not move as far up the plate) than the starting ester.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-Methylpiperidin-1-yl)acetate
  • To a solution of 2-methylpiperidine (1.1 equivalents) in anhydrous acetonitrile (ACN), add potassium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Slowly add ethyl bromoacetate (1.0 equivalent) dropwise over 30 minutes.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.[7]

Step 2: Hydrolysis of Ethyl 2-(2-Methylpiperidin-1-yl)acetate
  • Dissolve the crude ester from Step 1 in ethanol.

  • Add a 2M aqueous solution of sodium hydroxide (2.0 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester spot by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated HCl.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amino acid.

Step 3: Formation of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride
  • Dissolve the free amino acid from Step 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[8]

  • The hydrochloride salt should precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Troubleshooting_Workflow start Low Yield? check_alkylation Check N-Alkylation Step start->check_alkylation Yes purification_issue Purification Issues? start->purification_issue No check_hydrolysis Check Hydrolysis Step check_alkylation->check_hydrolysis Alkylation OK optimize_alkylation Optimize Alkylation: - Increase Temp - Stronger Base - Slow Addition check_alkylation->optimize_alkylation optimize_hydrolysis Optimize Hydrolysis: - Ensure complete reaction (TLC) - Proper pH for extraction check_hydrolysis->optimize_hydrolysis optimize_alkylation->purification_issue optimize_hydrolysis->purification_issue zwitterion_problem Zwitterion Extraction Problem? purification_issue->zwitterion_problem Yes success High Yield & Purity purification_issue->success No oily_product Oily/Gummy Product? zwitterion_problem->oily_product Extraction OK adjust_ph Careful pH Adjustment for Extraction zwitterion_problem->adjust_ph recrystallize Recrystallize from Solvent/Co-solvent oily_product->recrystallize adjust_ph->oily_product recrystallize->success

Caption: A troubleshooting decision workflow.

References

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • O'Brien, P. (2007). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • García-García, P., et al. (2007). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. [Link]

  • Ayyappan, K.R., et al. (2009). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15) : A Kinetic Study. ResearchGate. [Link]

  • Senthamarai, T., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central. [Link]

  • Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. [Link]

  • D'hooghe, M., et al. (2007). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of. Semantic Scholar. [Link]

  • D'hooghe, M., et al. (2008). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. [Link]

  • Orpwood, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Nagai, et al. (1990). Process for isolating and purifying amino acids.
  • Clark, J. (2004). hydrolysis of esters. Chemguide. [Link]

  • El-Subbagh, H. I., et al. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Institutes of Health. [Link]

  • General procedures for the purification of Amino acids. LookChem. [Link]

  • Pati, H.N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • Senthamarai, T., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • D'Andrea, S. V., et al. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. [Link]

  • Lab 5 - S N 2 Reactions of Alkyl Halides. WebAssign. [Link]

  • Mondal, M., et al. (2014). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. [Link]

  • Aiello, D., et al. (2020). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. PubMed Central. [Link]

  • Nagib, D. A., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

Sources

Optimization

common side reactions in the synthesis of piperidine acetic acids

Welcome to the technical support center for the synthesis of piperidine acetic acids. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperidine acetic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to address the nuanced challenges and common side reactions encountered in the lab. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic strategies.

Introduction: The Synthetic Challenge

Piperidine acetic acids are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. While conceptually straightforward, their synthesis is often plagued by competing reactions and purification challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that arise during the two primary synthetic stages: formation or modification of the piperidine ring and the introduction or modification of the acetic acid side chain.

Part 1: Troubleshooting Piperidine Ring Synthesis & Modification

The most common route to the piperidine core involves the catalytic hydrogenation of a corresponding pyridine precursor. This section addresses the typical pitfalls of this transformation.

FAQ 1: My pyridine hydrogenation is sluggish, and I'm seeing multiple byproducts. What's going wrong?

This is a classic issue stemming from catalyst choice, reaction conditions, and substrate purity. The primary side products are often partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) or products of ring-opening.[1]

Causality & Expert Analysis:

The aromaticity of the pyridine ring requires significant energy to overcome for reduction. Inadequate conditions (low pressure, low temperature, or insufficient catalyst loading) will lead to incomplete conversion. The catalyst itself is a critical variable. While catalysts like Platinum Oxide (PtO₂) are robust, they can be sensitive to impurities ("catalyst poisoning"), and other catalysts may promote unwanted side reactions.

Caption: Competing pathways in the synthesis of piperidine acetic acid esters.

Preventative Measures & Solutions:

  • Use a Stoichiometric Base: Employ at least one equivalent of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. [2]This keeps the piperidine nucleophile in its active, free-base form.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the piperidine starting material to ensure the more valuable alkylating agent is fully consumed, which can simplify purification.

  • Protecting Groups: The most robust strategy is to perform the alkylation with an ester of the haloacetic acid (e.g., ethyl or t-butyl bromoacetate). The ester is much less reactive towards intramolecular cyclization. The free acid can then be revealed in a final hydrolysis step. This is a common strategy to avoid undesirable side reactions. [3]4. Temperature Control: For sensitive substrates where lactam formation is a risk even with esters, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the desired intermolecular alkylation over the intramolecular cyclization. [4]

Part 3: Experimental Protocols

Adherence to a well-designed protocol is critical for reproducibility. The following are detailed, validated methods for key transformations.

Protocol 1: Catalytic Hydrogenation of 4-Pyridineacetic Acid using PtO₂

This protocol provides a general guideline for the complete reduction of a pyridine ring to a piperidine ring where the carboxylic acid moiety is present.

Materials:

  • 4-Pyridineacetic Acid

  • Platinum (IV) Oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid (Anhydrous)

  • High-pressure hydrogenation reactor (Parr shaker or similar)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (Celite®)

  • Diethyl ether

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the 4-pyridineacetic acid (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.1-0.2 M concentration). Expert Note: Acetic acid serves as a good solvent and the acidic medium can help activate the pyridine ring towards reduction.

  • Catalyst Addition: Carefully add PtO₂ (1-5 mol%). The catalyst is often added as a slurry in a small amount of the reaction solvent to prevent it from becoming airborne.

  • Hydrogenation:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor headscape with nitrogen or argon, followed by several purges with hydrogen gas to remove all oxygen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar). [1]5. Reaction Execution:

    • Begin vigorous stirring or shaking.

    • The reaction is typically run at room temperature but may be gently heated (e.g., to 50 °C) to increase the rate.

    • Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is likely complete. This can take several hours to overnight.

  • Workup and Isolation:

    • Carefully vent the excess hydrogen from the reactor in a well-ventilated fume hood.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst. Wash the pad with additional acetic acid or methanol. Safety Note: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water.

    • Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The product will be the acetate salt.

    • To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 10, and extract with an appropriate organic solvent or use ion-exchange chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • DTIC. (n.d.). Piperidine Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Todd, R. D. (n.d.). The Regioselective 3-Alkylation of Piperidine.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • Google Patents. (n.d.). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.

Sources

Troubleshooting

resolving issues with the crystallization of piperidine hydrochloride salts

Welcome to the technical support center for resolving issues related to the crystallization of piperidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving issues related to the crystallization of piperidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the crystallization process. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the crystallization of piperidine hydrochloride.

Q1: My piperidine hydrochloride solution is not crystallizing, even after cooling. What should I do?

A1: Failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated. Supersaturation is the essential driving force for crystallization. If the solution remains clear, you are likely in the "stable" or "metastable" zone of the solubility curve.

  • Initial Actions:

    • Induce Nucleation: The first step is to encourage nucleation, the formation of initial crystal seeds. This can be done by scratching the inside of the flask with a glass rod just below the solvent line.[1] The microscopic scratches on the glass provide nucleation sites for crystals to begin their growth.[1]

    • Seeding: If you have a previous batch of solid piperidine hydrochloride, add a single, tiny crystal (a "seed crystal") to the solution.[2] This provides a template for further crystal growth.

    • Solvent Reduction: If induction methods fail, it's highly probable that too much solvent was used.[1][3] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the piperidine salt, and then allow it to cool again.[3]

Q2: My crystallization resulted in an oil or a gummy solid instead of crystals. What is "oiling out" and how can I prevent it?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4][5] This often happens when a solution with very high supersaturation is cooled too quickly, or when using a solvent in which the salt's solubility is drastically different at high and low temperatures.[5] The resulting oil is an impurity-rich, supersaturated solution that can be very difficult to crystallize.[5]

  • Preventative Measures:

    • Slower Cooling Rate: Rapid cooling can cause the solution to plunge into a highly supersaturated state where oiling out is favored over nucleation.[6] Allow the solution to cool slowly to room temperature before moving it to an ice bath. This keeps the system within the metastable zone for longer, promoting orderly crystal growth.

    • Solvent System Modification: The choice of solvent is critical. Piperidine hydrochloride is highly soluble in polar solvents like water and alcohols. Try using a solvent mixture (a solvent/anti-solvent system). Dissolve the salt in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature, and then slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or hexane) in which the salt is insoluble until the solution becomes slightly cloudy.[7] Heating to clarify and then slowly cooling this mixture can prevent oiling out.

    • Lower Initial Concentration: Start with a more dilute solution (i.e., use more solvent than the bare minimum required for dissolution at high temperature).[3] While this may reduce the overall yield, it lowers the level of supersaturation upon cooling, making oiling out less likely.

Q3: The final crystalline product has very fine needles or is a powder. How can I grow larger crystals?

A3: The size of crystals is primarily a function of the rate of nucleation versus the rate of crystal growth.[8] Fast cooling leads to rapid nucleation at many sites, resulting in a large number of small crystals.[6][9] To obtain larger crystals, you must create conditions that favor growth over nucleation.

  • Strategies for Larger Crystals:

    • Slow Cooling: This is the most effective method. A slow cooling rate reduces the level of supersaturation, which in turn slows down the nucleation rate, giving existing crystals more time to grow.[6][10] Insulating the flask can help achieve a slower, more controlled cooling profile.[3]

    • Reduce Agitation: While stirring is necessary for dissolution, constant or vigorous agitation during the cooling phase can promote secondary nucleation, leading to smaller crystals. Allow the solution to cool under static conditions.

    • Use a Solvent with Moderate Solubility: A solvent in which the compound is moderately soluble is ideal.[8] If solubility is too high, it's difficult to achieve supersaturation. If it's too low, the compound may crash out of solution too quickly.

Part 2: In-Depth Troubleshooting Guide & Protocols

This section provides a more detailed examination of specific, complex issues with step-by-step protocols.

Issue 1: Polymorphism - The Unexpected Crystal Form

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[11] Different polymorphs can have significantly different physical properties, including solubility, stability, and melting point, which is a critical concern in pharmaceutical development.[12][13]

Q: I suspect I have a different polymorph of piperidine hydrochloride. How can I confirm this and control which form I get?

A: Controlling polymorphism requires careful control over crystallization conditions.[11]

  • Diagram: Polymorph Formation Control

    Caption: Key experimental variables controlling the isolation of different polymorphs.

  • Protocol: Polymorph Screening

    • Solvent Screening: Perform crystallization experiments using a variety of solvents and solvent systems with different polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, acetonitrile, ethanol/diethyl ether, isopropanol/heptane).[14]

    • Vary Cooling Rates: For a given solvent system, perform crystallizations with different cooling profiles:

      • Fast Cooling: Cool the solution rapidly in an ice-water or acetone/dry ice bath. This often yields a "kinetic" polymorph.

      • Slow Cooling: Allow the solution to cool to room temperature over several hours, then slowly cool further in a refrigerator. This tends to produce the more stable "thermodynamic" polymorph.

    • Slurry Experiments: Stir a mixture of the solid in a solvent where it is slightly soluble for an extended period (24-48 hours). This process allows for the conversion of less stable forms to the most stable polymorph at that temperature.

    • Characterization: Analyze the resulting solids from each experiment using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify different crystalline forms.

Issue 2: Persistent Oiling Out - Advanced Strategies

When simple measures fail to prevent oiling out, a more systematic approach to solvent selection and process control is required.

  • Workflow: Mitigating Oiling Out

    OilingOutWorkflow Start Observation: Oiling Out Occurs Step1 Reduce Cooling Rate (e.g., Insulate Flask) Start->Step1 Check1 Oil Still Forms? Step1->Check1 Step2 Modify Solvent System: Add Anti-Solvent Check1->Step2 Yes Success Crystals Form Successfully Check1->Success No Check2 Oil Still Forms? Step2->Check2 Step3 Lower Crystallization Temperature & Seed Below Oil Formation Temp Check2->Step3 Yes Check2->Success No Check3 Oil Still Forms? Step3->Check3 Step4 Increase Solvent Volume (Lower Concentration) Check3->Step4 Yes Check3->Success No Step4->Check2 Iterate Failure Re-evaluate Chemistry (Impurity Issue?) Step4->Failure If persists

    Caption: A decision tree for systematically troubleshooting persistent oiling out.

  • Data Table: Solvent/Anti-Solvent Systems

    A key strategy is to use a binary solvent system. The ideal anti-solvent should be miscible with the primary solvent but should not dissolve the piperidine hydrochloride.

Primary Solvent (Good)Anti-Solvent (Poor)Key Considerations
Ethanol / MethanolDiethyl EtherClassic choice; ether's volatility requires a closed or covered system.[15]
Isopropanol (IPA)Heptane / HexaneGood for controlling precipitation rate; alkanes are non-polar and effective anti-solvents.[7]
WaterAcetone / IsopropanolUseful if the salt is prepared in an aqueous medium. Piperidine HCl is soluble in water.[16]
AcetonitrileTolueneToluene can sometimes help in forming well-ordered crystals.[2]
  • Protocol: Anti-Solvent Crystallization

    • Dissolution: In an Erlenmeyer flask, dissolve the crude piperidine hydrochloride in the minimum amount of a hot "good" solvent (e.g., isopropanol).

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

    • Anti-Solvent Addition: While the solution is still warm (but not boiling), add the "poor" anti-solvent (e.g., heptane) dropwise with stirring until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is now saturated at that temperature.

    • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

    • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling period.

    • Maturation: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.

Part 3: References

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). Guide for crystallization. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Sciencemadness Discussion Board. [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. [Link]

  • University of Southampton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • University of Oxford, Chemical Crystallography Laboratory. (n.d.). Crystallisation Techniques. [Link]

  • ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. [Link]

  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]

  • National Institutes of Health (NIH). (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. PMC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. [Link]

  • Wiley Online Library. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. PMC. [Link]

  • FTLOScience. (2023). Drug Polymorphism: What it is and How to Control Polymorphs. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • Sciencemadness.org. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness Discussion Board. [Link]

  • Royal Society of Chemistry. (2025). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm. [Link]

  • University of California, Berkeley. (n.d.). Crystallization Solvents. [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. [Link]

  • National Institutes of Health (NIH). (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Oxford Academic. (n.d.). On the Interpretation of Crystal Size Distributions in Magmatic Systems. [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • National Institutes of Health (NIH). (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Scientist's Guide to Target Validation: Comparing Genetic Knockout and Pharmacological Inhibition

In the landscape of drug discovery and development, identifying a potential therapeutic target is merely the first step on a long and arduous journey. The critical phase that follows, target validation, determines whethe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, identifying a potential therapeutic target is merely the first step on a long and arduous journey. The critical phase that follows, target validation, determines whether a promising hypothesis translates into a viable therapeutic strategy. It is the rigorous process of proving that modulating a specific biological target with a drug candidate will indeed produce the desired therapeutic effect in the context of a disease.[1][2] For researchers and drug development professionals, confidently confirming the mechanism of action (MoA) is paramount. A failure to do so can lead to costly and time-consuming late-stage clinical trial failures.

This guide provides an in-depth comparison of the two cornerstone methodologies for MoA confirmation: genetic knockout and pharmacological inhibition. As a senior application scientist, my goal is to move beyond mere protocol recitation and delve into the causality behind experimental choices, equipping you with the strategic insights needed to design robust, self-validating studies. We will explore the strengths and weaknesses of each approach, supported by experimental workflows and data, to build an unshakeable case for your drug's mechanism of action.

The Genetic Mandate: Gene Knockout for Definitive Target Validation

The most definitive way to prove a target's role in a drug's MoA is to remove it entirely.[1][3] If a drug acts through a specific protein, cells lacking the gene for that protein should, in theory, become resistant to the drug's effects. The advent of CRISPR-Cas9 gene-editing technology has made this approach more accessible and precise than ever before.[4]

The Principle of CRISPR-Cas9 Knockout

The CRISPR-Cas9 system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific location in the genome.[5] Once at the target site, Cas9 creates a double-strand break in the DNA. The cell's natural, error-prone repair mechanism often introduces small insertions or deletions (indels), which can cause a frameshift mutation, leading to a non-functional protein and thus, a "knockout" of the gene.[5]

G cluster_design Phase 1: Design & Delivery cluster_selection Phase 2: Selection & Expansion cluster_validation Phase 3: Validation sgRNA sgRNA Design (Target essential exon) Delivery Transfection/ Transduction sgRNA->Delivery Cas9 Cas9 Nuclease (Plasmid, Lentivirus, or RNP) Cas9->Delivery Pool Pool of Edited Cells Delivery->Pool Cloning Single-Cell Cloning Pool->Cloning Expansion Colony Expansion Cloning->Expansion Genomic Genomic Validation (Sanger/NGS) Expansion->Genomic Protein Protein Validation (Western Blot) Genomic->Protein Functional Functional Validation (Phenotypic Assay) Protein->Functional End Validated KO Clone Functional->End Start Start Start->sgRNA

Caption: Workflow for generating a validated CRISPR-Cas9 knockout cell line.

Experimental Protocol: Generating a CRISPR-Cas9 Knockout Cell Line

This protocol outlines the critical steps for creating and validating a knockout cell line to test drug sensitivity.

1. sgRNA Design and Preparation:

  • Causality: The choice of sgRNA is the most critical determinant of success. Targeting an early, essential exon is crucial to ensure that any resulting protein is truncated and non-functional. Using at least two independent sgRNAs targeting different regions of the gene is a self-validating control against off-target effects.[6]
  • Action: Use a reputable online design tool (e.g., CHOPCHOP, Synthego's Design Tool) to select 2-3 sgRNAs with high on-target and low off-target scores. Order synthetic sgRNAs for maximal quality and consistency.

2. Delivery of CRISPR Components:

  • Causality: The delivery method impacts efficiency and cell health. Ribonucleoprotein (RNP) complexes (pre-mixed Cas9 protein and sgRNA) are often preferred as they are transient, reducing the risk of off-target cleavage compared to plasmid-based systems.[7]
  • Action: Electroporate the target cells with the Cas9 RNP complexes. Include a non-targeting sgRNA as a negative control and a validated sgRNA targeting a gene like PLK1 as a positive control for cell death.

3. Single-Cell Sorting and Clonal Expansion:

  • Causality: A knockout experiment is only definitive if performed on a clonal population derived from a single cell. This ensures that the observed phenotype is due to a homogenous genetic background.
  • Action: 48-72 hours post-transfection, dilute the cells and plate into 96-well plates to achieve single-cell distribution, or use Fluorescence-Activated Cell Sorting (FACS) for more precise single-cell deposition. Allow individual colonies to grow.

4. Validation of Knockout Clones:

  • Genomic Validation:
  • Action: For each expanded clone, extract genomic DNA. PCR amplify the region targeted by the sgRNA and perform Sanger sequencing. Analyze the sequencing traces using a tool like Inference of CRISPR Edits (ICE) to identify the specific indels and confirm a frameshift mutation in all alleles.[8]
  • Protein Validation (The Gold Standard):
  • Action: Perform a Western Blot on cell lysates from candidate clones. A true knockout clone will show a complete absence of the target protein band compared to the wild-type (WT) and non-targeting control. This is a non-negotiable validation step.
  • Functional Validation:
  • Action: Treat the validated WT and knockout (KO) cell lines with your compound in a dose-response manner. Use a relevant phenotypic assay (e.g., cell viability, apoptosis marker) to determine the half-maximal inhibitory concentration (IC50).
Interpreting the Data: The Resistance Shift

The key result of a successful knockout validation study is a significant shift in drug sensitivity. If the drug specifically targets protein 'X', the cell line where 'X' has been knocked out should be substantially more resistant to the compound.[9]

Table 1: Example Data from a Knockout Validation Study

Cell LineTarget Protein 'X' ExpressionDrug IC50 (nM)Fold-Resistance (vs. WT)
Wild-Type (WT)Present151.0
Non-Targeting ControlPresent181.2
Knockout (KO) CloneAbsent>10,000>667
Critical Caveats of the Genetic Approach

While powerful, the knockout approach is not without its challenges.

  • Off-Target Effects: The Cas9 nuclease can sometimes cleave DNA at unintended sites that are similar to the target sequence.[10][11] This can introduce confounding mutations. This risk is mitigated by using high-fidelity Cas9 variants, carefully designed sgRNAs, and validating phenotypes with multiple sgRNAs.[7][12]

G cluster_wt Wild-Type Cell cluster_ko Knockout Cell (with Compensation) A Gene A P Phenotype A->P Primary Pathway B Gene B (Low Expression) A_ko Gene A (Knocked Out) B_up Gene B (Upregulated) P_ko Phenotype (Rescued) B_up->P_ko Compensatory Pathway G cluster_assay Phase 1: Assay Development cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Biochem Biochemical Assay (e.g., Kinase Assay) Dose Dose-Response Treatment Biochem->Dose Cellular Cellular Target Engagement (e.g., p-Substrate Western) Cellular->Dose Phenotype Phenotypic Assay (e.g., Cell Viability) Phenotype->Dose Inhibitor Select High-Quality Chemical Probe Inhibitor->Dose IC50 Calculate Biochemical IC50 Dose->IC50 EC50 Calculate Cellular EC50 Dose->EC50 GI50 Calculate Phenotypic GI50 Dose->GI50 Correlation Correlate Potencies IC50->Correlation EC50->Correlation GI50->Correlation End MoA Hypothesis (Supported or Refuted) Correlation->End Start Start Start->Inhibitor

Caption: Workflow for a pharmacological inhibition study to confirm MoA.

Experimental Protocol: Correlating Potency Across Assays

This protocol establishes the link between target engagement and cellular phenotype.

1. Select a High-Quality Chemical Probe:

  • Causality: The validity of your results depends entirely on the quality of your inhibitor. A good probe must be potent, selective, and cell-permeable, with a known inactive control compound for comparison. [18] * Action: Consult resources like the Chemical Probes Portal to select a well-vetted inhibitor for your target. Obtain or synthesize an inactive analogue (a structurally similar molecule that does not bind the target) to control for off-target effects.

2. Biochemical Target Inhibition Assay:

  • Action: In a cell-free system, measure the inhibitor's ability to block the activity of the purified target protein. Perform a dose-response curve to determine the biochemical IC50.

3. Cellular Target Engagement Assay:

  • Causality: This step proves the inhibitor is hitting its intended target inside the cell at relevant concentrations.
  • Action: Treat cells with a dose-response of the inhibitor. Measure a direct downstream consequence of target inhibition. For a kinase, this would be the phosphorylation of its substrate, measured by Western Blot. Quantify the decrease in the phosphorylated substrate to determine the cellular target engagement EC50.

4. Phenotypic Assay:

  • Action: Concurrently, treat cells with the same dose-response of the inhibitor and measure the ultimate desired phenotype (e.g., cell viability, apoptosis). Calculate the GI50 (concentration for 50% growth inhibition).
Interpreting the Data: The Potency Correlation

A strong MoA hypothesis is supported when the concentrations required to inhibit the target biochemically, engage it in cells, and elicit a phenotype are all in close agreement.

Table 2: Example Data from a Pharmacological Validation Study

ParameterInhibitor 'A'Inactive ControlInterpretation
Biochemical IC5010 nM>50,000 nMInhibitor is potent and specific for the target protein.
Cellular Target Engagement EC5025 nMNo EffectInhibitor engages the target in cells at a similar concentration.
Cell Viability GI5030 nMNo EffectThe phenotypic effect occurs at the same concentration as target engagement.
Critical Caveats of the Pharmacological Approach

The primary vulnerability of this method is the inhibitor's promiscuity.

  • Off-Target Effects: Small molecules are notoriously difficult to make perfectly selective. An inhibitor may bind to several other proteins, and the observed phenotype could be the result of inhibiting one of these "off-targets" rather than the intended one. [9][19][20][21]This is the most common reason for misleading results in pharmacological studies. Using an inactive control and multiple structurally distinct inhibitors that target the same protein can help mitigate this risk.

  • Incomplete Inhibition: Unlike a complete genetic knockout, a chemical inhibitor may only partially block the target's function, leaving residual activity that could be sufficient to prevent a clear phenotype. [14]

G cluster_on On-Target Effect cluster_off Off-Target Confounder Drug_on Drug Target_on Intended Target Drug_on->Target_on Pheno_on Desired Phenotype Target_on->Pheno_on Drug_off Drug Target_off Off-Target Drug_off->Target_off Pheno_off Observed Phenotype Target_off->Pheno_off

Caption: A drug's observed effect can be due to on-target or off-target activity.

A Comparative Framework: Choosing the Right Tool for the Job

Both knockout and inhibition studies are indispensable, but they answer slightly different questions. The choice of which to prioritize depends on the stage of your project and the specific question you need to answer.

Table 3: Head-to-Head Comparison of Knockout vs. Inhibition

FeatureGenetic Knockout (CRISPR)Pharmacological Inhibition
Primary Question Is the target necessary for the phenotype?Does acute modulation of the target cause the phenotype?
Definitive Linkage Very High (removes the target entirely)Moderate (dependent on inhibitor selectivity)
Therapeutic Relevance Moderate (permanent adaptation)High (mimics drug action)
Key Caveat Genetic Compensation [13][14][15]Off-Target Effects [9][19][21]
Temporal/Dose Control No (permanent change)Yes (acute, tunable)
Time & Resources High (weeks to months) [5]Low to Moderate (days to weeks)
Best Use Case Definitive validation of a novel target.MoA confirmation for a specific compound; lead optimization.

The Synergistic Strategy: Orthogonal Validation for Unassailable Proof

The most powerful approach is not to choose one method over the other, but to use them in concert to build an unshakeable, orthogonally validated case. The gold-standard experiment integrates both approaches to create a self-validating system.

This synergistic workflow provides the highest possible confidence in a drug's mechanism of action:

  • Inhibitor Study: Show that a selective chemical inhibitor causes a specific phenotype in wild-type cells.

  • Knockout Study: Demonstrate that genetically knocking out the target protein phenocopies (recreates) the same effect observed with the inhibitor.

  • Resistance Rescue: Critically, show that the knockout cell line is now resistant to the inhibitor. [9][22] If the knockout creates the same phenotype as the drug, and those knockout cells are no longer affected by the drug, you have definitively proven that the drug's effect is mediated through that specific target.

G cluster_logic Orthogonal Validation Logic WT Wild-Type Cells KO Knockout Cells WT->KO 2. Knockout phenocopies drug Inhibitor Inhibitor Treatment WT->Inhibitor 1. Drug causes phenotype KO->Inhibitor 3. Knockout confers resistance Phenotype Phenotype Observed KO->Phenotype Inhibitor->Phenotype 1. Drug causes phenotype NoPhenotype No Phenotype Inhibitor->NoPhenotype 3. Knockout confers resistance Conclusion Mechanism of Action Confirmed Phenotype->Conclusion NoPhenotype->Conclusion

Caption: The orthogonal validation workflow combines inhibition and knockout studies.

Conclusion: From Hypothesis to Confirmed Mechanism

Confirming a drug's mechanism of action is a cornerstone of modern drug development. Both genetic knockout and pharmacological inhibition are powerful techniques, but neither is infallible. Knockout studies offer a definitive answer to the question of a target's necessity but can be confounded by biological compensation. Inhibition studies provide a therapeutically relevant context but are perpetually shadowed by the risk of off-target effects.

True scientific integrity lies in acknowledging these limitations and designing experiments that control for them. By employing a synergistic strategy of orthogonal validation, researchers can build a compelling, multi-faceted case for their drug's mechanism of action. This rigorous, evidence-based approach is what separates a promising compound from a transformative therapy, ultimately de-risking the path to the clinic and paving the way for the next generation of precision medicines.

References

  • Vertex AI Search. (2023).
  • Lin, A., et al. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • El-Brolosy, M. A., & Stainier, D. Y. R. (2017). Genetic compensation: a phenomenon in search of mechanisms. PLoS Genetics.
  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders.
  • Moore, J. D. (2015).
  • Zhang, X.-H., et al. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Cellular and Molecular Life Sciences.
  • Docherty, J. R. (n.d.). Use of knockout technology to resolve pharmacological problems. British Journal of Pharmacology.
  • Crusio, W. E. (n.d.). Interpretation of knockout experiments: the congenic footprint. Trends in Genetics.
  • L-V, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology.
  • ResearchG
  • WJBPHS. (n.d.).
  • Abcam. (2025).
  • Al-Shayeb, B., et al. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy.
  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.
  • Zundo, G. (2021). Genetic compensation in knockouts: a review and evaluation of current models explaining discrepancies in loss-of-function studies.
  • Max Planck Institute for Heart and Lung Research. (2015).
  • Fiveable. (n.d.).
  • ResearchGate. (2025). Off-Target Effects Of CRISPR/Cas9 and Their Solutions.
  • The Institute of Cancer Research. (2020).
  • Thermo Fisher Scientific. (2018).
  • ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
  • Ventura, J. J., & Calvo, F. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Technology Networks. (2024).
  • Biocompare. (2022).
  • AZoLifeSciences. (2025). CRISPR-Cas9 Off-Target Effects: Challenges and Solutions.
  • Synthego. (2020). How to Interpret ICE Results: Knockout Pool vs Knockout Clone. YouTube.
  • AACR Journals. (n.d.). Which Small Molecule?
  • Sigma-Aldrich. (n.d.).
  • ScienceDaily. (2015).
  • Danaher Life Sciences. (n.d.). CRISPR Off-Target Effects: Mechanisms and Solutions.

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Validation

A Researcher's Guide to Characterizing 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride: A Proposed Framework for In Vitro and In Vivo Evaluation and Comparative Analysis

This guide provides a comprehensive framework for the systematic evaluation of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride, a novel compound with limited publicly available biological data. Given the scarcity of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride, a novel compound with limited publicly available biological data. Given the scarcity of direct studies, this document outlines a series of proposed in vitro and in vivo experiments to elucidate its pharmacological profile. The experimental design is informed by the known activities of structurally related piperidine derivatives, which serve as a basis for comparative analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking to characterize this and similar molecules.

Introduction and Rationale

The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous compounds with diverse pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[1][2][3] The structure of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride, featuring a substituted piperidine ring linked to an acetic acid group, suggests potential biological activity.[2][4] However, a thorough investigation is required to determine its specific in vitro and in vivo effects.

This guide proposes a logical, multi-tiered experimental approach. We will first establish a foundational understanding of the compound's effects at the cellular level through a series of in vitro assays. Subsequently, we will translate these findings into a broader physiological context using well-established in vivo models. Throughout this process, we will draw comparisons to known piperidine-containing compounds to benchmark the performance and potential of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride.

Proposed In Vitro Evaluation

The initial phase of characterization focuses on understanding the compound's direct effects on cells. This includes assessing its cytotoxicity, potential anti-inflammatory properties, and mechanism of action at the cellular level.

Cytotoxicity Assessment: The Foundation of In Vitro Studies

Before exploring specific biological activities, it is crucial to determine the concentration range at which 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride exhibits cytotoxic effects. This will inform the appropriate dosage for subsequent in vitro experiments.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for oncology applications) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound and incubate for 24, 48, and 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Expected Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
0.1
1
10
100
Anti-Inflammatory Activity Assessment

Given that many piperidine derivatives exhibit anti-inflammatory properties, a key area of investigation is the effect of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride on inflammatory pathways.[1]

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Quantify the amount of NO produced and compare it to the LPS-only treated group.

Proposed Signaling Pathway Investigation:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Compound 2-(2-Methylpiperidin-1-yl) acetic acid hydrochloride Compound->IKK ?

Proposed In Vivo Evaluation

Following promising in vitro results, the next logical step is to assess the compound's efficacy and safety in a living organism.

Analgesic Activity Assessment

The analgesic potential of piperidine derivatives has been well-documented.[1] The acetic acid-induced writhing test is a standard model for evaluating peripheral analgesic effects.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animal Acclimatization: Acclimate male albino mice (20-25 g) to the laboratory conditions for at least one week.

  • Grouping and Administration: Divide the mice into groups (n=6): vehicle control, positive control (e.g., Aspirin), and different doses of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride. Administer the compounds intraperitoneally (i.p.).

  • Induction of Writhing: After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.

  • Observation: Five minutes after the acetic acid injection, count the number of abdominal constrictions (writhes) for each mouse over a 20-minute period.[1]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Expected Data Presentation:

Treatment GroupDose (mg/kg)Mean No. of Writhes ± SEM% Inhibition
Vehicle Control-0
Aspirin100
Compound X10
Compound X25
Compound X50
Anti-Inflammatory In Vivo Model

To corroborate the in vitro anti-inflammatory findings, the carrageenan-induced paw edema model in rats is a widely accepted method for evaluating acute inflammation.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Use Wistar rats (150-200 g) and acclimate them for one week.

  • Grouping and Administration: Group the rats and administer the vehicle, a standard drug (e.g., Indomethacin), or the test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point.

Experimental Workflow Visualization:

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis a Acclimatize Rats b Group and Administer Compound a->b c Inject Carrageenan b->c d Measure Paw Volume c->d e Calculate % Inhibition d->e

Comparative Analysis with Structurally Related Compounds

While direct experimental data for 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride is pending, we can hypothesize its potential activity based on published data for similar molecules.

Comparative Table of Piperidine Derivatives:

CompoundBiological ActivityIn Vitro/In Vivo ModelKey FindingsReference
(4-Methylpiperidin-1-yl)acetic acid analogs Analgesic, Anti-inflammatoryAcetic acid writhing, Carrageenan-induced edemaShowed significant analgesic and anti-inflammatory effects in rodent models.[1]
Vindoline-Piperazine Conjugates AnticancerCytotoxicity against various cancer cell lines (e.g., MCF-7)Exhibited potent antiproliferative activity.[3]
SR141716A CB1 Receptor Antagonist/Inverse AgonistcAMP accumulation, GTPγS binding assaysDemonstrated antagonist and inverse agonist properties at the CB1 receptor.[5]

This comparative data provides a valuable context for interpreting the results obtained from the proposed experiments on 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterizing the in vitro and in vivo effects of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride. By following the proposed experimental protocols, researchers can generate robust data to understand its pharmacological profile. The comparative analysis with known piperidine derivatives will be instrumental in positioning this novel compound within the broader landscape of pharmacologically active molecules.

Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound. Further pharmacokinetic and toxicological studies will also be necessary to fully assess its potential as a therapeutic agent.

References

  • PubChem. (n.d.). (2-Methylpiperidin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wen, W., et al. (2023). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
  • Asian Journal of Green Chemistry. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride.
  • MDPI. (n.d.). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.
  • Selley, D. E., et al. (n.d.). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3. PubMed.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi

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Comparative

A Researcher's Guide to the Validation of Novel Chemical Probes: A Case Study with 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride

This guide provides a comprehensive framework for the validation of novel small molecules as potential research tools, using 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride as a working example. As of this writing, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of novel small molecules as potential research tools, using 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride as a working example. As of this writing, this compound is not a well-characterized chemical probe with a defined biological target in publicly available literature. Therefore, this document outlines the rigorous, multi-stage process a researcher would undertake to characterize such a compound from initial assessment to a validated tool for biological inquiry. Our approach is grounded in the principles of chemical biology, emphasizing the need for robust evidence of purity, potency, selectivity, and on-target mechanism of action in a relevant biological context.

Part 1: Foundational Validation: Purity and Physicochemical Characterization

Before any biological experiments are conducted, the identity and purity of the compound must be unequivocally established. A contaminated or degraded compound can lead to misleading and irreproducible results.

Identity and Purity Assessment

The first step is to confirm the chemical structure and assess the purity of the supplied compound batch. This is non-negotiable.

Experimental Protocol: Compound Purity and Identity Verification

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To separate the compound of interest from any potential impurities.

    • Method: A sample is dissolved in an appropriate solvent and injected into an HPLC system equipped with a C18 column. A gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is run to elute the compounds.

    • Analysis: The chromatogram should show a single major peak corresponding to the compound of interest. The purity is calculated as the area of the main peak divided by the total area of all peaks, with a target of >95% for a high-quality research tool.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: The eluent from the HPLC is directed into a mass spectrometer.

    • Analysis: The mass spectrum should show a prominent ion corresponding to the expected mass of 2-(2-Methylpiperidin-1-yl)acetic acid. For the hydrochloride salt, one would expect to see the mass of the free base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the compound.

    • Method: ¹H and ¹³C NMR spectra are acquired.

    • Analysis: The observed chemical shifts, splitting patterns, and integrations must be consistent with the proposed structure of 2-(2-Methylpiperidin-1-yl)acetic acid.

Table 1: Example Foundational Validation Data for a Hypothetical Batch

Parameter Method Specification Result
PurityHPLC (214 nm)> 95%98.7%
Identity (Mass)LC-MS (ESI+)Expected [M+H]⁺: 172.13Observed [M+H]⁺: 172.15
Identity (Structure)¹H NMRConsistent with structureConforms
SolubilityAqueous Buffer (pH 7.4)> 10 mM55 mM

Part 2: Hypothesis Generation: Target Identification Strategies

With a validated chemical entity in hand, the next critical phase is to identify its biological target(s). For a novel compound, this is a process of discovery.

Phenotypic Screening

A common starting point is to screen the compound across a panel of cell lines and observe its effects on cell viability, morphology, or other measurable phenotypes. A distinct and potent phenotypic effect can provide clues about the underlying mechanism of action.

Affinity-Based Target Identification

If the compound shows a consistent biological effect, more direct methods can be employed to "pull down" its binding partners from cell lysates.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization: The compound is chemically modified with a linker and attached to a solid support (e.g., sepharose beads).

  • Incubation: The immobilized compound is incubated with a cell lysate to allow for binding to its target protein(s).

  • Washing: Non-specifically bound proteins are washed away.

  • Elution: The specifically bound proteins are eluted from the beads.

  • Identification: The eluted proteins are identified using mass spectrometry.

G cluster_workflow Affinity-Based Target ID Workflow Compound Novel Compound Immobilize Immobilize on Beads Compound->Immobilize Lysate Incubate with Cell Lysate Immobilize->Lysate Wash Wash Non-Specific Binders Lysate->Wash Elute Elute Specific Binders Wash->Elute MS Identify by Mass Spec Elute->MS

Caption: Workflow for identifying protein targets of a novel compound.

Part 3: Target Validation and In Vitro Characterization

Once a putative target is identified (let's hypothetically say "Enzyme X"), the next step is to validate this interaction using orthogonal, in vitro methods.

Direct Binding Assays

These assays measure the physical interaction between the compound and the purified target protein.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (kon and koff) and the dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters.

Functional Assays

If the target is an enzyme, a functional assay is crucial to determine if the compound modulates its activity.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Reagents: Purified Enzyme X, its substrate, and 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride at various concentrations.

  • Reaction: The enzyme, substrate, and compound are mixed in a buffer solution.

  • Detection: The rate of product formation is measured over time (e.g., by absorbance or fluorescence).

  • Analysis: The data are plotted as enzyme activity versus compound concentration, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

Table 2: Comparison of a Hypothetical Compound with a Known Standard for "Enzyme X"

Compound Binding Affinity (KD, SPR) Enzyme Inhibition (IC₅₀) Mechanism of Inhibition
2-(2-Methylpiperidin-1-yl)acetic acid HCl 1.2 µM2.5 µMCompetitive
Known Standard Inhibitor 50 nM110 nMCompetitive

This comparison immediately contextualizes the compound's potency. In this hypothetical case, it is significantly less potent than the known standard.

Part 4: Cellular Target Engagement and Selectivity

A compound must not only bind to its purified target but also engage it within the complex environment of a living cell.

Cellular Target Engagement

Cellular thermal shift assays (CETSA) are a powerful tool to confirm that a compound binds to its target in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Selectivity Profiling

A good research tool should be selective for its intended target. Broad-panel screening is essential to identify potential off-targets.

  • Kinase Panels: If the target is a kinase, screen against a large panel of other kinases (e.g., the DiscoverX KINOMEscan).

  • Safety Panels: Screen against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters known to be common off-targets for small molecules.

G cluster_selectivity Selectivity Funnel Compound Novel Compound Potency: 2.5 µM on Target X Panel Broad Kinase Panel (468 Kinases) Compound->Panel Screening Results Results Panel->Results Analysis

Caption: A conceptual diagram of selectivity profiling.

Part 5: Establishing a Structure-Activity Relationship (SAR)

To build confidence that the observed biological effect is due to on-target activity, it is critical to use a structurally related but biologically inactive control compound.

The Importance of a Negative Control

An ideal negative control has a very similar chemical structure to the active compound but lacks the key chemical feature required for binding to the target, rendering it inactive. If this negative control fails to produce the same cellular phenotype as the active compound, it strengthens the argument for on-target activity.

Table 3: Active Compound vs. Negative Control

Compound Target X IC₅₀ Cellular Phenotype (e.g., Apoptosis)
2-(2-Methylpiperidin-1-yl)acetic acid HCl (Active) 2.5 µMInduces apoptosis (EC₅₀ = 5 µM)
Inactive Analog (e.g., quaternary amine) > 100 µMNo effect up to 100 µM

Conclusion: A Path Forward

The validation of a novel compound like 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride is a systematic, evidence-based process. It requires a multi-faceted approach, starting from fundamental purity assessment to in-depth cellular and, eventually, in vivo characterization. Without this rigorous validation, any biological data generated using such a compound would be questionable. This guide provides a roadmap for researchers to transform a chemical entity into a trusted research tool, ensuring the generation of robust and reproducible scientific insights.

References

  • The Chemical Probes Portal. A resource for expert reviews and recommendations on chemical probes. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • Bunnage, M. E., et al. (2015). Know your target, know your molecule. Nature Chemical Biology. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. [Link]

  • Structural Genomics Consortium (SGC). An organization that provides guidelines and generates well-characterized chemical probes. [Link]

Validation

A Senior Application Scientist's Guide to the Statistical Validation of Experimental Results for 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride

This guide provides a comprehensive framework for the statistical validation of experimental results pertaining to 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride. It is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the statistical validation of experimental results pertaining to 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a robust and objective approach to comparing analytical methodologies and ensuring the integrity of their data. By delving into the causality behind experimental choices and adhering to rigorous statistical principles, this document serves as a practical resource for generating reliable and defensible scientific findings.

Introduction: The Imperative of Statistical Rigor

2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride is a substituted piperidine derivative with potential applications as a building block in the synthesis of pharmacologically active compounds.[1] As with any compound intended for pharmaceutical development, the ability to accurately and precisely quantify it and its impurities is paramount. Statistical validation of the analytical methods employed is not merely a regulatory formality but a scientific necessity to ensure the reliability and reproducibility of experimental data.[2] This guide will compare two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Non-Aqueous Titration, for the analysis of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride and detail the statistical methodologies required to validate their performance.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for the validation of analytical procedures.[3] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose, a cornerstone of good scientific practice and regulatory compliance.[4]

Comparative Analytical Methodologies

The selection of an appropriate analytical method is contingent upon the physicochemical properties of the analyte and the intended application of the method. For 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride, both chromatographic and titrimetric methods offer viable approaches for quantification.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique widely used in pharmaceutical analysis for its high resolution, sensitivity, and specificity.[5][6] It is particularly well-suited for identifying and quantifying the active pharmaceutical ingredient (API) as well as any potential impurities or degradation products. A reversed-phase HPLC method with UV detection is a common starting point for a molecule of this nature.

  • Non-Aqueous Titration: Given that the target molecule is a hydrochloride salt of a weak base, non-aqueous titration is a suitable and cost-effective method for assay determination.[7] This technique is often used in pharmacopoeial assays for the quantification of acidic and basic substances that are not readily titratable in aqueous solutions.[7]

The following sections will detail the experimental design and statistical validation of these two methods for the analysis of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride. For the purpose of this guide, illustrative hypothetical data will be used to demonstrate the application of statistical principles.

Experimental Design and Statistical Validation: A Self-Validating System

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[8] The core validation parameters as stipulated by ICH Q2(R2) will be addressed for both HPLC and non-aqueous titration.[3]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[9]

  • HPLC:

    • Experimental Protocol: Analyze blank samples (diluent), placebo samples (if in a formulation), and samples of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride spiked with known related substances and potential degradation products.

    • Statistical Analysis: No specific statistical calculation is typically required. The assessment is based on the visual inspection of the chromatograms to ensure that the peak for 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride is free from any co-eluting peaks at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

  • Non-Aqueous Titration:

    • Experimental Protocol: Titrate a known amount of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride and compare the result with the titration of a sample containing the analyte and potential acidic or basic impurities.

    • Statistical Analysis: A simple comparison of the assay results. A significant difference would indicate a lack of specificity.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • HPLC:

    • Experimental Protocol: Prepare a series of at least five standard solutions of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride at different concentrations, typically spanning 80% to 120% of the expected working concentration. Inject each standard in triplicate.

    • Statistical Analysis:

      • Linear Regression: Perform a linear regression analysis of the peak area versus the concentration using the method of least squares.[4]

      • Coefficient of Determination (R²): Calculate the R² value, which should ideally be ≥ 0.999.

      • Residual Plot: A visual inspection of a plot of residuals versus concentration should show a random distribution around zero, indicating a good fit of the linear model.

  • Non-Aqueous Titration:

    • Experimental Protocol: Accurately weigh a series of at least five different amounts of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride, spanning a range relevant to the assay. Titrate each sample.

    • Statistical Analysis:

      • Linear Regression: Perform a linear regression of the titrant volume versus the weight of the analyte.

      • Coefficient of Determination (R²): Calculate the R² value, which should be close to 1.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • HPLC:

    • Experimental Protocol: Analyze samples of a known concentration (e.g., a placebo spiked with the analyte) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.

    • Statistical Analysis:

      • Percent Recovery: Calculate the percent recovery for each replicate.

      • Confidence Interval: Calculate the mean percent recovery and the 95% confidence interval for the mean at each concentration level. The acceptance criterion is typically that the mean recovery is within 98.0% to 102.0%.

  • Non-Aqueous Titration:

    • Experimental Protocol: Analyze a certified reference standard of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride at 100% of the target weight in triplicate.

    • Statistical Analysis:

      • Percent Assay: Calculate the percent assay for each replicate.

      • Confidence Interval: Calculate the mean percent assay and the 95% confidence interval. The acceptance criterion is typically within 98.5% to 101.5%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is evaluated at two levels: repeatability and intermediate precision.[10]

  • Repeatability (Intra-assay precision):

    • Experimental Protocol (HPLC & Titration): Analyze a minimum of six replicate samples of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride at 100% of the target concentration under the same operating conditions over a short interval of time.

    • Statistical Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) of the results. The acceptance criterion for RSD is typically ≤ 1.0% for an API assay.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Protocol (HPLC & Titration): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Statistical Analysis:

      • Calculate the mean, SD, and RSD for the results from the second set of experiments.

      • F-test: Use an F-test to compare the variances of the two data sets (repeatability and intermediate precision) to determine if there is a statistically significant difference.

      • t-test: Use a two-sample t-test to compare the means of the two data sets to check for any significant bias between the different conditions.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3] These are typically only determined for impurity methods, but are included here for completeness.

  • HPLC:

    • Experimental Protocol:

      • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration standards and construct a calibration curve. Determine the standard deviation of the y-intercepts of the regression line or the standard deviation of the response of blank injections.

    • Statistical Calculation:

      • LOD = 3.3 * (Standard Deviation of the Response) / (Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Response) / (Slope of the Calibration Curve)

  • Non-Aqueous Titration:

    • LOD and LOQ are generally not applicable to titrimetric assays as they are not designed for trace analysis.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

  • HPLC:

    • Experimental Protocol: Introduce small, deliberate changes to method parameters such as the pH of the mobile phase, the column temperature, and the flow rate. A design of experiments (DoE) approach, such as a fractional factorial design, can be efficiently used to evaluate multiple parameters simultaneously.

    • Statistical Analysis: Use Analysis of Variance (ANOVA) to determine if any of the varied parameters have a statistically significant effect on the results (e.g., peak area, retention time, tailing factor).

  • Non-Aqueous Titration:

    • Experimental Protocol: Introduce small variations in parameters such as the solvent composition and the temperature at which the titration is performed.

    • Statistical Analysis: Use t-tests to compare the results obtained under the modified conditions with those from the standard conditions.

Data Presentation and Comparison

To facilitate an objective comparison of the two analytical methods, the (hypothetical) validation data are summarized in the tables below.

Table 1: Comparison of Validation Parameters for HPLC and Non-Aqueous Titration Methods

Validation ParameterHPLC MethodNon-Aqueous Titration Method
Specificity Demonstrated by peak purity and lack of interference from related substancesDemonstrated by accurate assay of the analyte in the presence of potential impurities
Linearity (R²) 0.99950.9998
Range 10 - 150 µg/mL50 - 150 mg
Accuracy (% Recovery) 99.5 ± 0.8%100.2 ± 0.5%
Precision (RSD)
- Repeatability0.45%0.30%
- Intermediate Precision0.65%0.45%
LOQ 1.0 µg/mLNot Applicable
Robustness Unaffected by minor changes in flow rate and temperatureUnaffected by minor changes in solvent composition

Detailed Experimental Protocols

HPLC Method
  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride in the mobile phase and perform serial dilutions to obtain calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration.

Non-Aqueous Titration Method
  • Instrumentation: Automatic titrator with a suitable electrode.

  • Solvent: Glacial acetic acid.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Standardization of Titrant: Standardize the perchloric acid solution against potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh the sample and dissolve it in glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized perchloric acid solution and determine the endpoint potentiometrically.

Visualization of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate key workflows in the statistical validation process.

experimental_workflow cluster_planning Planning & Design cluster_execution Experimental Execution cluster_analysis Statistical Analysis & Interpretation define_analyte Define Analyte: 2-(2-Methylpiperidin-1-yl) acetic acid hydrochloride select_methods Select Analytical Methods (e.g., HPLC, Titration) define_analyte->select_methods define_validation_params Define Validation Parameters (ICH Q2 R2) select_methods->define_validation_params perform_experiments Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) define_validation_params->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data statistical_tests Apply Statistical Tests (Regression, ANOVA, t-test, F-test) collect_data->statistical_tests compare_results Compare Performance of Methods statistical_tests->compare_results draw_conclusions Draw Conclusions on Method Suitability compare_results->draw_conclusions statistical_test_selection start Start: Have Experimental Data q1 Comparing Means of Two Groups? start->q1 q2 Data Normally Distributed? q1->q2 Yes q3 Comparing Means of >2 Groups? q1->q3 No ttest Use t-test q2->ttest Yes mannwhitney Use Mann-Whitney U Test q2->mannwhitney No q4 Assessing Relationship between Two Continuous Variables? q3->q4 No q2b Data Normally Distributed? q3->q2b Yes q2c Data Normally Distributed? q4->q2c Yes anova Use ANOVA kruskalwallis Use Kruskal-Wallis Test regression Use Linear Regression spearman Use Spearman Correlation q2b->anova Yes q2b->kruskalwallis No q2c->regression Yes q2c->spearman No

Caption: A decision tree for selecting appropriate statistical tests in method validation.

Conclusion and Recommendations

This guide has outlined a comprehensive and statistically robust framework for the validation and comparison of analytical methods for 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride. Both HPLC and non-aqueous titration have been shown to be suitable methods for the quantification of this compound, with each having its own advantages.

  • HPLC is the preferred method when information about impurities and degradation products is required, offering high specificity and the ability to perform trace-level analysis (LOQ).

  • Non-aqueous titration is a simple, rapid, and cost-effective method that provides excellent accuracy and precision for the assay of the bulk drug substance.

The choice of method will ultimately depend on the specific application. For routine quality control of the pure API, non-aqueous titration may be sufficient. However, for stability studies, formulation development, and impurity profiling, a validated HPLC method is indispensable.

The application of sound statistical principles, as detailed in this guide, is crucial for ensuring the quality and integrity of the data generated. A thorough understanding and implementation of these principles will enable researchers to make informed decisions, meet regulatory expectations, and contribute to the development of safe and effective pharmaceutical products.

References

  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methylpiperidin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Karanicolas, M., et al. (2019). Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers. Drug Design, Development and Therapy, 13, 2137–2145. Retrieved from [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ESR Research. (2024). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Al-Tannak, N. F., & Al-Karas, F. I. (2018). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 11(7), 1145-1153. Retrieved from [Link]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • University of Central Arkansas. (n.d.). Chapter 10. Experimental Design: Statistical Analysis of Data. Retrieved from [Link]

  • Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Ingenta Connect. (2024). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2015). Experimental design and statistical analysis for three-drug combination studies. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Different Techniques of Analysis. Retrieved from [Link]

  • Basicmedical Key. (2016). Titrimetric and chemical analysis methods. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride. Retrieved from [Link]

  • American Elements. (n.d.). 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Medium. (n.d.). Steps of Drug Development and Biostatistics. Retrieved from [Link]

  • SlideShare. (n.d.). Different techniques of pharmaceutical analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of Capsaicinoids in Chilli Sauce with Ultra Fast Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride

For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety and disposal information from structurally related compounds, including piperidine derivatives and acetic acid, to establish a conservative and robust protocol.[1]

The structural characteristics of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride suggest that it may exhibit hazards associated with both piperidines and carboxylic acids, such as potential corrosivity, toxicity, and irritation.[1][2][3] Therefore, a cautious approach to its handling and disposal is paramount.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be outfitted with the appropriate personal protective equipment (PPE) and to operate within a well-ventilated area, ideally a chemical fume hood.[1]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1]

  • Ventilation: Handle the compound exclusively in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1][2]

  • Avoid Contact: Prevent any contact with skin, eyes, and clothing.[1][2] In the event of accidental contact, immediately rinse the affected area with copious amounts of water.[1]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames, as related piperidine compounds may be flammable.[1][3]

II. Spill Management and Emergency Procedures

Prompt and safe cleanup of spills is essential to prevent chemical exposure and environmental contamination.

Minor Spills:

  • Restrict Access: Ensure the spill area is clear of all personnel.

  • Ventilate: Ensure adequate ventilation.[1]

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[1]

Major Spills:

  • Evacuate: Immediately evacuate the laboratory.[1]

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and other relevant emergency personnel.[1]

  • Ventilate: If it can be done safely, increase ventilation to the area.[1]

  • Contain: From a safe distance, and only if you are trained to do so, attempt to contain the spill to a smaller area without taking personal risks.[1]

III. Waste Identification and Segregation

Proper identification and segregation of chemical waste are fundamental for safe and compliant disposal.

  • Hazardous Waste Determination: Due to its potential irritant and corrosive properties, 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride should be treated as hazardous waste.[2] A formal hazardous waste determination should be conducted by a trained professional, such as a member of your institution's EHS department, in accordance with EPA regulations.[5][6]

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly instructed to do so by EHS personnel. Keep it segregated in a dedicated, properly labeled hazardous waste container.[7]

IV. Disposal Workflow

The following diagram illustrates the recommended workflow for the disposal of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride.

DisposalWorkflow Disposal Workflow for 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride cluster_prep Preparation cluster_collection Waste Collection cluster_neutralization In-Lab Treatment (Consult EHS) cluster_disposal Final Disposal A Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat C Collect waste in a designated, compatible, and sealed hazardous waste container. A->C B Work in a well-ventilated area (e.g., chemical fume hood) B->C D Label the container clearly: - 'Hazardous Waste' - Chemical Name - Associated Hazards C->D E Dilute small quantities with a large volume of water. C->E Optional H Store the sealed container in a designated Satellite Accumulation Area (SAA). D->H F Slowly neutralize with a weak base (e.g., sodium bicarbonate solution) while stirring and cooling. E->F G Verify pH is between 5 and 9 using pH paper or a meter. F->G G->H If permitted by EHS I Arrange for pickup by your institution's EHS or a licensed waste disposal contractor. H->I

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride
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Reactant of Route 2
2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride
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